Cas no 110268-35-4 (2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester)

2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester structure
110268-35-4 structure
Nom du produit:2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester
Numéro CAS:110268-35-4
Le MF:C19H20O7
Mégawatts:360.358631608474
CID:198705

2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester Propriétés chimiques et physiques

Nom et identifiant

    • 2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methanofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester
    • 2-Propenoic acid,2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H
    • 2-Propenoic acid, 2-methyl-, 1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methenofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester, [1aR-(1aR*,3S*,8S*,8aR*,11aS*,11bR*)]-
    • 2-Propenoicacid, 2-methyl-,(1aR,3S,8S,8aR,11aS,11bR)-1a,2,3,7,8,8a,9,10,11a,11b-decahydro-1a-methyl-9-methylene-5,10-dioxo-5H-3,6-methenofuro[2,3-f]oxireno[d]oxacycloundecin-8-ylester (9CI)
    • 5H-3,6-Methenofuro[2,3-f]oxireno[d]oxacyclounde
    • Isoelephantopin
    • Elephantopin
    • Piscine à noyau: 1S/C19H20O7/c1-8(2)16(20)24-12-6-10-5-11(23-18(10)22)7-19(4)15(26-19)14-13(12)9(3)17(21)25-14/h5,11-15H,1,3,6-7H2,2,4H3/t11-,12+,13-,14+,15-,19-/m1/s1
    • La clé Inchi: WIQOUTANBFOBPB-AEKDSCCUSA-N
    • Sourire: C[C@@]12C[C@]3([H])OC(=O)C(C[C@H](OC(=O)C(=C)C)[C@@]4([H])C(=C)C(=O)O[C@]4([H])[C@H]1O2)=C3

Propriétés calculées

  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 7
  • Comptage des atomes lourds: 26
  • Le xlogp3: 1.233
Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Suzhou Senfeida Chemical Co., Ltd
Enjia Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Enjia Trading Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Hubei Tianan Hongtai Biotechnology Co.,Ltd
pengshengyue
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
pengshengyue
Xiamen PinR Bio-tech Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Xiamen PinR Bio-tech Co., Ltd.